molecular formula C12H17Cl2N3 B1388286 n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride CAS No. 1059626-13-9

n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride

Cat. No.: B1388286
CAS No.: 1059626-13-9
M. Wt: 274.19 g/mol
InChI Key: IRDAPVOXLVJXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3 and its molecular weight is 274.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, the compound can interact with cytochrome P450 enzymes, affecting their metabolic activities . Additionally, it may bind to specific protein receptors, altering their signaling pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular functions . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activities . Additionally, the compound can interact with DNA-binding proteins, influencing gene expression by modulating transcriptional activities . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects underscore the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can also affect the levels of metabolites within cells, altering the overall metabolic flux . These interactions highlight its role in modulating biochemical processes at the metabolic level.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability. These properties determine the compound’s localization and accumulation in target tissues.

Properties

IUPAC Name

N-methyl-2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-13-7-9-15-10-8-14-12(15)11-5-3-2-4-6-11;;/h2-6,8,10,13H,7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDAPVOXLVJXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CN=C1C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.